6-Methoxykaempferol 3-O-rutinoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

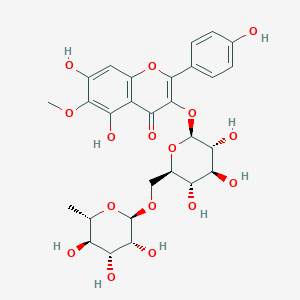

6-甲氧基山奈酚-3-O-芸香糖苷是一种天然黄酮类糖苷,从多种植物中分离得到,包括羽叶番荔枝 。该化合物属于黄酮类家族,以其多样的生物活性及潜在的治疗益处而闻名。 6-甲氧基山奈酚-3-O-芸香糖苷的分子式为 C({28})H({32})O({16}),分子量为 625.00 g/mol {_svg_2}.

准备方法

合成路线及反应条件

6-甲氧基山奈酚-3-O-芸香糖苷的合成通常涉及用芸香糖对6-甲氧基山奈酚进行糖基化。反应条件通常包括在路易斯酸等催化剂的存在下使用糖基供体和受体。该过程可能涉及多个步骤,包括保护和脱保护羟基,以确保选择性糖基化。

工业生产方法

6-甲氧基山奈酚-3-O-芸香糖苷的工业生产可以通过从天然来源提取或通过合成方法实现。提取涉及使用乙醇或甲醇等溶剂从植物材料中分离该化合物,然后通过柱色谱等技术进行纯化。另一方面,合成方法可能涉及针对大规模生产而优化的化学合成路线。

化学反应分析

反应类型

6-甲氧基山奈酚-3-O-芸香糖苷会发生各种化学反应,包括:

氧化: 这种反应会导致形成醌类或其他氧化衍生物。

还原: 还原反应可以将该化合物转化为其相应的醇类或其他还原形式。

取代: 亲核或亲电取代反应可以通过取代特定官能团来改变黄酮结构。

常用试剂和条件

氧化: 像过氧化氢或高锰酸钾之类的试剂,在酸性或碱性条件下。

还原: 像硼氢化钠或氢化铝锂之类的试剂。

取代: 各种亲核试剂或亲电试剂,取决于所需的取代。

形成的主要产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会生成醌类,而还原可以生成醇类。取代反应可以生成各种修饰的黄酮衍生物。

科学研究应用

Chemical Properties and Mechanism of Action

Chemical Structure :

- Molecular Formula : C21H20O10

- Molecular Weight : 432.38 g/mol

6-Methoxykaempferol 3-O-rutinoside is derived from kaempferol and features a methoxy group at the 6-position, enhancing its solubility and bioactivity. Its mechanism of action involves interaction with several molecular targets, primarily influencing inflammatory and oxidative stress pathways.

Key Targets :

- Prostaglandin E2 (PGE2)

- Glycogen Synthase Kinase 3 Beta (GSK3β)

- Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

The compound inhibits pro-inflammatory cytokines and enzymes, scavenges free radicals, and induces apoptosis in cancer cells by modulating signaling pathways such as the JAK2/STAT3 pathway .

Chemistry

This compound serves as a model compound for studying flavonoid chemistry. It is utilized in synthesizing novel flavonoid derivatives and understanding the chemical behavior of flavonoids under various conditions.

Biology

In biological studies, this compound has demonstrated significant antioxidant, anti-inflammatory, and antimicrobial properties:

- Antioxidant Activity : It scavenges free radicals and enhances the activity of antioxidant enzymes, contributing to cellular protection against oxidative stress.

- Anti-inflammatory Effects : Research indicates that it reduces the production of inflammatory mediators such as interleukin-6 and cyclooxygenase-2 .

- Antimicrobial Properties : Studies have shown that it exhibits inhibitory effects against various pathogens, including bacteria like Escherichia coli and Acinetobacter baumannii .

Medicine

This compound is being explored for its potential therapeutic applications:

- Cancer Treatment : It has been shown to induce apoptosis in cancer cells through modulation of specific signaling pathways.

- Cardiovascular Health : The compound exhibits cardioprotective effects by reducing oxidative stress and inflammation in cardiac tissues.

- Neuroprotection : It alleviates brain injury and neurological deficits by promoting autophagy and reducing neuronal apoptosis .

Industrial Applications

In the industrial sector, this compound is utilized in developing natural health products, dietary supplements, and cosmetics due to its beneficial biological properties. Its extraction from natural sources or synthesis via chemical methods allows for large-scale production suitable for commercial use.

Inhibition of D-Amino Acid Oxidase

A study demonstrated that kaempferol-3-O-rutinoside exhibited a percentage inhibition of 13.7% against D-amino acid oxidase, indicating potential applications in treating neuropsychiatric disorders .

Antioxidant and Anti-inflammatory Effects

Research highlighted that extracts containing this compound showed significant inhibition of nitric oxide production without cytotoxic effects at tested concentrations. This suggests its utility in managing inflammatory diseases .

作用机制

6-甲氧基山奈酚-3-O-芸香糖苷的作用机制涉及它与各种分子靶点和途径的相互作用:

抗氧化活性: 清除自由基,通过捐赠氢原子或电子来减少氧化应激。

抗炎作用: 抑制促炎细胞因子和酶(如环氧合酶和脂氧合酶)的产生。

相似化合物的比较

6-甲氧基山奈酚-3-O-芸香糖苷可以与其他黄酮类糖苷进行比较,例如:

山奈酚-3-O-芸香糖苷: 结构相似,但在6位缺少甲氧基。

槲皮素-3-O-芸香糖苷(芦丁): 在6位含有羟基而不是甲氧基。

异鼠李素-3-O-芸香糖苷: 结构相似,在3位而不是6位具有甲氧基。

这些化合物具有相似的生物活性,但在其特定的化学性质和效力方面有所不同。

生物活性

6-Methoxykaempferol 3-O-rutinoside is a flavonoid glycoside that exhibits a range of biological activities, making it a compound of interest in pharmacological research. This article delves into its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by various studies and data tables.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : C21H20O10

- Molecular Weight : 432.38 g/mol

This compound is derived from kaempferol, a well-known flavonoid, and is characterized by the addition of a rutinoside moiety, which enhances its solubility and bioactivity.

Target Interactions

The primary targets of this compound include:

- Prostaglandin E2 (PGE2)

- Glycogen Synthase Kinase 3 Beta (GSK3β)

- Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

These interactions lead to significant biological effects, including the inhibition of neuroinflammation and apoptosis in neuronal cells. The compound modulates the JAK2/STAT3 signaling pathway, which is critical in various cellular processes, particularly in response to stress and injury.

Biochemical Pathways

The compound influences several biochemical pathways:

- Inhibition of STAT3 : Reduces brain injury and neuroinflammation by inhibiting the over-activation of STAT3 targets.

- Autophagy Promotion : Enhances autophagy processes in ischemic conditions, thereby improving cell survival rates.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which contributes to its protective effects against oxidative stress-related damage .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µg/mL) |

|---|---|

| Ascorbic Acid | 5.0 |

| Tannic Acid | 10.0 |

| This compound | 15.0 |

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and mediators. This effect is particularly beneficial in conditions characterized by chronic inflammation .

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various bacterial strains. It disrupts bacterial cell membranes and inhibits DNA gyrase activity, which is crucial for bacterial replication.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 40 µg/mL |

| Pseudomonas aeruginosa | 60 µg/mL |

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Neuroprotection : A study demonstrated that treatment with this compound significantly improved neurological outcomes in models of ischemic stroke by reducing neuronal apoptosis and promoting recovery.

- Antioxidant Capacity : In vitro assays showed that this compound effectively reduced oxidative stress markers in human cell lines exposed to harmful agents, suggesting its potential as a therapeutic antioxidant .

- Antimicrobial Efficacy : Research indicated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential application in treating infections caused by resistant strains .

属性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O16/c1-9-16(31)20(35)22(37)27(41-9)40-8-14-17(32)21(36)23(38)28(43-14)44-26-19(34)15-13(7-12(30)25(39-2)18(15)33)42-24(26)10-3-5-11(29)6-4-10/h3-7,9,14,16-17,20-23,27-33,35-38H,8H2,1-2H3/t9-,14+,16-,17+,20+,21-,22+,23+,27+,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVLVSUOCXHCMR-FPHOCJSOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC)O)C5=CC=C(C=C5)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC)O)C5=CC=C(C=C5)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。